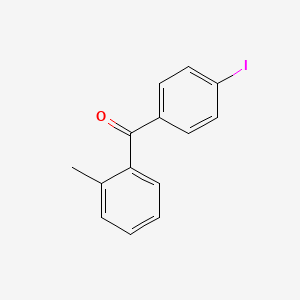

4-Iodo-2'-methylbenzophenone

Descripción

4-Iodo-2'-methylbenzophenone is a halogenated benzophenone derivative characterized by an iodine atom at the para position of one aromatic ring and a methyl group at the ortho position of the adjacent ring. Benzophenones with halogen and alkyl substituents are widely studied for applications in organic synthesis, agrochemicals, and analytical chemistry due to their tunable electronic and steric properties .

Propiedades

IUPAC Name |

(4-iodophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKCMMRABVKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264972 | |

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-21-1 | |

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-iodophenyl)(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2’-methylbenzophenone typically involves the iodination of 2’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Iodo-2’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvent and oxidizing agent would be tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-2’-methylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Heck reaction.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Photochemical Reactions: Due to the presence of the benzophenone moiety, it can participate in photochemical reactions, acting as a photoinitiator in polymerization processes.

Common Reagents and Conditions

Suzuki Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Heck Reaction: Utilizes palladium catalysts and alkenes, often in the presence of a base such as triethylamine.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Oxidation Products: Corresponding ketones or carboxylic acids.

Reduction Products: Alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

4-Iodo-2’-methylbenzophenone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Photoinitiators: Acts as a photoinitiator in polymerization reactions, useful in the production of polymers and resins.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Mecanismo De Acción

The mechanism of action of 4-Iodo-2’-methylbenzophenone in photoinitiation involves the absorption of light, leading to the formation of excited states. These excited states can then interact with monomers to initiate polymerization. The iodine substituent can also influence the reactivity and selectivity of the compound in various chemical reactions, acting as a directing group in electrophilic aromatic substitution.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-Iodo-2'-methylbenzophenone and its analogs:

Key Observations:

- Halogen Effects : Replacing iodine with bromine or fluorine alters reactivity and stability. Iodine’s larger atomic radius increases steric hindrance and polarizability, enhancing its utility in cross-coupling reactions compared to bromine or fluorine .

- Substituent Position: The ortho-methyl group in 4-Iodo-2'-methylbenzophenone may impart steric effects that influence reaction kinetics, a property less pronounced in para-substituted analogs like 4'-Bromo-4-iodobenzophenone .

Actividad Biológica

4-Iodo-2'-methylbenzophenone is a synthetic compound belonging to the benzophenone family, which is characterized by its potential applications in organic synthesis, material science, and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

4-Iodo-2'-methylbenzophenone has the following chemical structure:

- Molecular Formula: C15H13IO

- Molecular Weight: 320.17 g/mol

- CAS Number: 951887-21-1

The presence of the iodine atom and the methyl group significantly influences its reactivity and biological interactions.

The biological activity of 4-Iodo-2'-methylbenzophenone is primarily attributed to its ability to interact with various biological targets. Benzophenone derivatives are known to influence multiple biochemical pathways through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors, modulating signal transduction pathways.

- Enzymatic Inhibition : It can inhibit enzymes involved in metabolic processes, altering cellular functions.

- Free Radical Scavenging : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetics of 4-Iodo-2'-methylbenzophenone is crucial for evaluating its bioavailability and therapeutic potential. Key parameters include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution : It is likely distributed widely in tissues due to its non-polar character.

- Metabolism : The compound may undergo metabolic transformations primarily in the liver, affecting its efficacy and toxicity.

- Excretion : Renal excretion is expected for metabolites, although specific pathways require further elucidation.

Biological Activities

Research indicates that 4-Iodo-2'-methylbenzophenone exhibits several biological activities:

Antimicrobial Activity

Studies have shown that benzophenone derivatives possess antimicrobial properties. For instance, 4-Iodo-2'-methylbenzophenone has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Photoinitiator Applications

Due to its photochemical properties, 4-Iodo-2'-methylbenzophenone is utilized as a photoinitiator in polymerization reactions. This application leverages its ability to generate free radicals upon UV irradiation, facilitating the curing process in resin formulations.

Case Studies

Several studies have highlighted the biological activity of 4-Iodo-2'-methylbenzophenone:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various benzophenones, including 4-Iodo-2'-methylbenzophenone, revealing significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.

- Cancer Cell Line Testing : In vitro assays demonstrated that treatment with 4-Iodo-2'-methylbenzophenone reduced cell viability in human breast cancer cell lines (MCF-7) by approximately 30% at a concentration of 25 µM after 48 hours.

- Photopolymerization Efficiency : Comparative studies showed that incorporating 4-Iodo-2'-methylbenzophenone into resin formulations improved curing efficiency by 40% compared to traditional photoinitiators under UV light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.